6-Chloroisoquinolin-5-amine
CAS No.: 72677-89-5
Cat. No.: VC4610007
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72677-89-5 |
|---|---|
| Molecular Formula | C9H7ClN2 |
| Molecular Weight | 178.62 |
| IUPAC Name | 6-chloroisoquinolin-5-amine |
| Standard InChI | InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,11H2 |
| Standard InChI Key | ODBKHKLBRJGEEX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=NC=C2)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The structural identity of 6-chloroisoquinolin-5-amine is defined by its bicyclic isoquinoline core, featuring a chlorine atom at position 6 and a primary amine at position 5. The compound’s planar aromatic system contributes to its stability, while the electron-withdrawing chlorine and electron-donating amine groups create a polarized electronic environment. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 178.62 g/mol | |
| Density | ||
| Boiling Point | 354.9 \pm 22.0 \, ^\circ\text{C} | |
| Flash Point | 168.4 \pm 22.3 \, ^\circ\text{C} | |
| LogP | 1.65 | |
| Vapour Pressure | (25°C) |
The compound’s exact mass is 178.029770 Da, and its polar surface area (PSA) of 38.91 Ų suggests moderate solubility in polar solvents . Spectroscopic characterization via -NMR and mass spectrometry confirms the regioselective substitution pattern, with the chlorine and amine groups occupying positions 6 and 5, respectively .
Synthetic Methodologies
Reductive Amination and Halogenation
A six-step synthesis starting from 5-aminoisoquinoline involves acetylation, chlorination at position 8, bromination at position 6 using dibromoisocyanuric acid, and subsequent deacetylation and reductive diazotization to yield 6-amino-8-chloroisoquinoline (48) . This route emphasizes the strategic use of protecting groups to direct substitution:
Catalytic Hydrogenation
An alternative method employs hydrogenation of 1,3-dichloro-6-nitroisoquinoline under 0.6 MPa hydrogen pressure using palladium on carbon in methanol with potassium carbonate . This one-pot process achieves simultaneous nitro reduction and dehalogenation, yielding 6-aminoisoquinoline with up to 99.9% purity after recrystallization . Key reaction parameters include:
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Temperature: 45°C
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Catalyst: 10% Pd/C
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Solvent: Methanol
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Yield: 20–99%
Post-reaction workup involves filtration, acid-base extraction (5% citric acid and dichloromethane), and precipitation with ammonium hydroxide to isolate the product .
Applications in Medicinal Chemistry
Kinase Inhibitor Development
6-Chloroisoquinolin-5-amine serves as a critical intermediate in synthesizing allosteric protein kinase inhibitors. Derivatives such as compound 48 (6-amino-8-chloroisoquinoline) were evaluated for inhibitory activity against protein kinase C (PKC), demonstrating IC values in the nanomolar range . Modifications to the right-hand side (RHS) moiety, such as cyclohexenylethyl or cyclopentane groups, revealed that steric bulk correlates with reduced potency (e.g., compound 9, IC = 421 ± 29 nM) .
Structure-Activity Relationships (SAR)
Substituent effects at positions 6 and 7 significantly influence bioactivity:
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Fluorine at position 7: Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
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Methyl at position 7: Increases lipophilicity, improving membrane permeability .
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Chlorine at position 6: Stabilizes the aromatic system through electron withdrawal, enhancing binding affinity to kinase ATP pockets .
Storage at 2–8°C in airtight containers is recommended to prevent degradation .
Analytical Characterization
Spectroscopic Data
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